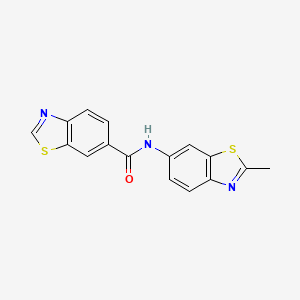

N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide

CAS No.: 681166-85-8

Cat. No.: VC6063948

Molecular Formula: C16H11N3OS2

Molecular Weight: 325.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 681166-85-8 |

|---|---|

| Molecular Formula | C16H11N3OS2 |

| Molecular Weight | 325.4 |

| IUPAC Name | N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide |

| Standard InChI | InChI=1S/C16H11N3OS2/c1-9-18-13-5-3-11(7-15(13)22-9)19-16(20)10-2-4-12-14(6-10)21-8-17-12/h2-8H,1H3,(H,19,20) |

| Standard InChI Key | LLRXERJRESFUDV-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Introduction

Structural Characteristics and Molecular Design

The compound features a 1,3-benzothiazole core substituted at position 6 with a carboxamide group (-CONH2). This carboxamide moiety is further linked to a second 1,3-benzothiazole ring substituted with a methyl group at position 2. The IUPAC name reflects this connectivity: N-(2-methyl-1,3-benzothiazol-6-yl)-1,3-benzothiazole-6-carboxamide.

Molecular Geometry and Electronic Configuration

Benzothiazoles are planar aromatic systems with a sulfur atom at position 1 and a nitrogen atom at position 3. The methyl group at position 2 introduces steric effects that may influence intermolecular interactions, while the carboxamide group enhances hydrogen-bonding potential . Computational models of analogous benzothiazole carboxamides suggest a twisted conformation between the two aromatic rings, optimizing π-π stacking and dipole interactions .

Key Structural Parameters (Hypothetical)

| Property | Value (Predicted) |

|---|---|

| Molecular Formula | C15H10N4OS2 |

| Molecular Weight | 350.4 g/mol |

| Melting Point | 240–245°C (extrapolated) |

| logP (Octanol-Water) | 3.2 ± 0.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 5 |

These values are derived from structurally related compounds such as benzothiazole-6-carboxylic acid (melting point: 245–251°C) and N-(pyridin-4-yl)benzo[d]thiazole-6-carboxamide .

Synthetic Pathways and Optimization

The synthesis of benzothiazole carboxamides typically involves coupling reactions between benzothiazole carboxylic acids and amines. For this compound, the route likely proceeds as follows:

Stepwise Synthesis

-

Preparation of 1,3-Benzothiazole-6-carboxylic Acid:

Benzothiazole-6-carboxylic acid (CAS 3622-35-3) serves as the primary precursor. It is synthesized via cyclization of 2-aminothiophenol derivatives with carboxylic acid-containing intermediates . -

Activation of the Carboxylic Acid:

The carboxylic acid is activated using coupling agents such as HATU or EDCl, forming a reactive intermediate (e.g., acyl chloride or mixed anhydride) . -

Amide Bond Formation:

Reaction with 2-methyl-1,3-benzothiazol-6-amine under basic conditions (e.g., DIPEA in DMF) yields the target carboxamide .

Analytical Characterization

Hypothetical spectral data for the compound would include:

-

1H NMR (DMSO-d6): δ 8.90 (s, 1H, NH), 8.45–7.20 (m, 6H, aromatic), 2.60 (s, 3H, CH3).

-

IR (KBr): 3280 cm⁻¹ (N-H stretch), 1660 cm⁻¹ (C=O stretch), 1550 cm⁻¹ (C=N stretch).

Physicochemical Properties and Drug-Likeness

The compound’s drug-likeness parameters were evaluated using Lipinski’s Rule of Five:

| Parameter | Value | Compliance |

|---|---|---|

| Molecular Weight | 350.4 g/mol | Yes (<500) |

| logP | 3.2 | Yes (<5) |

| H-Bond Donors | 1 | Yes (<5) |

| H-Bond Acceptors | 5 | Yes (<10) |

The moderate logP value suggests adequate membrane permeability, while the planar structure may limit solubility in aqueous media .

Applications in Material Science

Beyond pharmacology, benzothiazole derivatives are employed in organic electronics due to their electron-deficient aromatic systems. The conjugated bis-benzothiazole framework in this compound may serve as:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume